

Comparative Guide to the Structure-Activity Relationship of α -Substituted Lactams

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Compound of Interest

Compound Name: 3-Phenylpyrrolidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of α -substituted lactams, focusing on their therapeutic potential as enzyme inhibitors and cytotoxic agents. The information presented is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

α -Substituted Lactams as Human Leukocyte Elastase (HLE) Inhibitors

Human Leukocyte Elastase (HLE) is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). α -Substituted β -lactams have been investigated as potent inhibitors of HLE. The following table summarizes the SAR of a series of 3,3-diethyl-2-azetidinones with varying substituents at the C-4 position, demonstrating the impact of these modifications on their inhibitory activity against HLE.

Data Presentation: SAR of C-4 Substituted β -Lactam HLE Inhibitors

Compound	C-4 Substituent	HLE Inhibition (kobs/[I], M-1s-1)	Oral Activity in Lung Hemorrhage Assay (% Inhibition at 30 mg/kg)
1	4-Hydroxybenzoic acid ether	~6900	60-85%
2	4- Hydroxyphenylacetic acid ether	High	60-85%
3	Various other heteroaryls	Modest	Orally active

Note: The data indicates that while direct interaction of the C-4 substituent with HLE may not be the primary driver of potency, this position significantly influences in vivo activity. Specifically, C-4 aryl carboxylic acid ethers demonstrate the highest oral efficacy in a hamster lung hemorrhage model[1].

Experimental Protocols:

Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potency of compounds against HLE.

Materials:

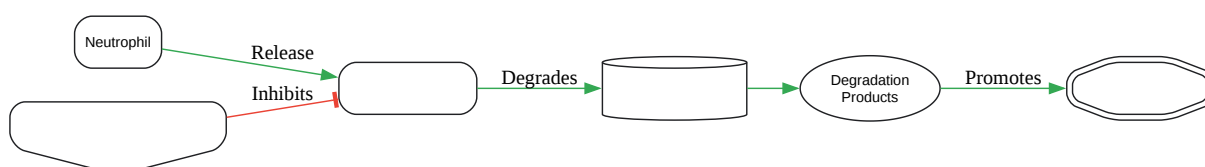
- Purified Human Leukocyte Elastase (HLE)
- Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO
- Test compounds (inhibitors) dissolved in DMSO
- 96-well black microplate

- Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

- Prepare serial dilutions of the test compounds in DMSO and then further dilute in Assay Buffer to the final desired concentrations.
- Add 50 μ L of the test compound dilutions to the wells of the 96-well plate. Include control wells with Assay Buffer and DMSO (no inhibitor).
- Add 25 μ L of the HLE enzyme solution (diluted in Assay Buffer) to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding 25 μ L of the fluorogenic substrate solution to each well.
- Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
- Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time curves.
- Determine the percent inhibition for each compound concentration relative to the control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC_{50} value[2].

Mandatory Visualization:



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Downstream effects of HLE inhibition.

α -Substituted Lactams as Cytotoxic Anticancer Agents

Certain α -substituted γ -lactams have demonstrated significant cytotoxic activity against various cancer cell lines. The nature of the α -substituent plays a crucial role in determining the potency of these compounds.

Data Presentation: SAR of α -Alkylidene- γ -lactams against Leukemia Cell Lines

A series of 5-aryl-3-methylidenepyrrolidin-2-ones were synthesized and evaluated for their in vitro cytotoxicity against mouse and human leukemia cell lines.

Compound	5-Aryl Substituent	L-1210 (IC ₅₀ , μ M)	HL-60 (IC ₅₀ , μ M)	NALM-6 (IC ₅₀ , μ M)
4a	Phenyl	>10	>10	>10
4b	4-Chlorophenyl	5.8	4.2	3.9
4c	4-Methoxyphenyl	7.2	6.5	8.1

Note: The data suggests that substitution on the 5-aryl ring can significantly influence the cytotoxic activity of these α -alkylidene- γ -lactams, with the 4-chlorophenyl derivative showing the most potent activity against the tested leukemia cell lines[3].

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of compounds on cultured cancer cells.

Materials:

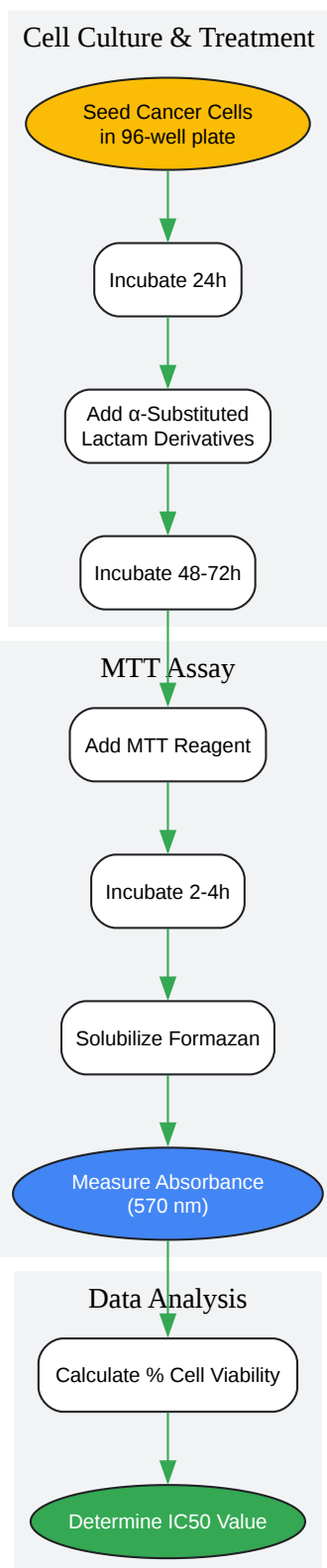
- Cancer cell line (e.g., HL-60)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)

- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom plate
- Microplate reader

Procedure:

- Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium and add 100 μ L of the medium containing different concentrations of the compounds to the respective wells. Include vehicle control wells.
- Incubate the plate for 48 to 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for an additional 2 to 4 hours.
- Carefully remove the medium and add 150 μ L of a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value^[4].

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Experimental workflow for cytotoxicity assay.

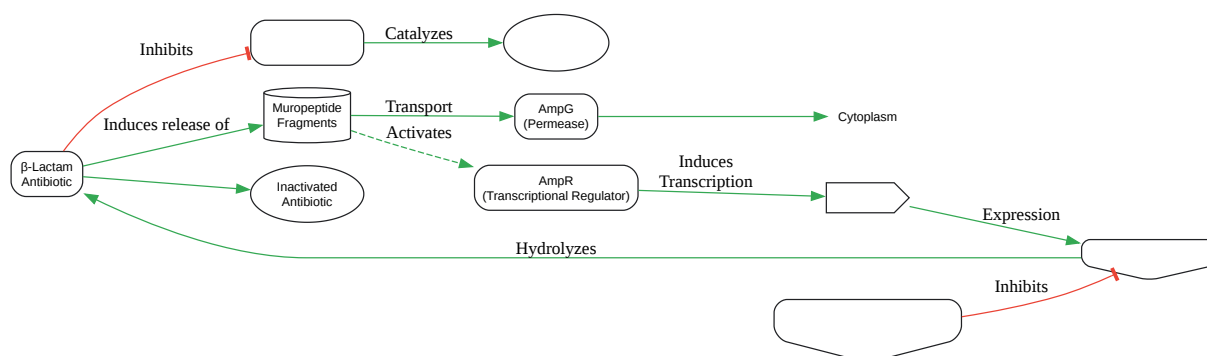
α -Substituted Lactams as β -Lactamase Inhibitors

The efficacy of β -lactam antibiotics is often compromised by the production of β -lactamase enzymes by resistant bacteria. α -Substituted lactams can act as inhibitors of these enzymes, restoring the activity of conventional antibiotics.

Signaling Pathway of β -Lactamase Induction and Inhibition

β -Lactam antibiotics trigger a signaling cascade in some Gram-negative bacteria that leads to the induction of β -lactamase expression. This process, often mediated by the AmpG-AmpR-AmpC pathway, involves the transport of cell wall fragments (muropeptides) into the cytoplasm, which then act as signaling molecules to upregulate the transcription of the β -lactamase gene (*ampC*). Inhibitors of this pathway could prevent the development of resistance.

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β -Lactamase induction and inhibition pathway.

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